molecular formula C20H14ClN5O B13444045 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile CAS No. 1225383-64-1

4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

Cat. No.: B13444045
CAS No.: 1225383-64-1
M. Wt: 375.8 g/mol
InChI Key: CVCIISGTGYWJHF-UHFFFAOYSA-N
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Description

4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is a synthetic organic compound known for its significant applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including anti-HIV drugs like etravirine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile involves multiple steps. One common method includes the reaction of 4-chloro-2,6-diaminopyrimidine with 4-cyanophenylamine to form an intermediate, which is then reacted with 3,5-dimethylbenzonitrile under specific conditions . The reaction typically requires solvents like 1,4-dioxane and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for higher yields and purity. The process involves the use of advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient synthesis. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the nitrile group.

    Cyclization: Formation of heterocyclic compounds through intramolecular reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. In the case of its use as an anti-HIV drug intermediate, it acts by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of the virus. The compound binds to the enzyme’s active site, blocking its activity and disrupting the viral replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is unique due to its specific structural features that allow it to act as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple chemical reactions and form stable derivatives makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

1225383-64-1

Molecular Formula

C20H14ClN5O

Molecular Weight

375.8 g/mol

IUPAC Name

4-[2-chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C20H14ClN5O/c1-12-7-15(11-23)8-13(2)19(12)27-18-9-17(25-20(21)26-18)24-16-5-3-14(10-22)4-6-16/h3-9H,1-2H3,(H,24,25,26)

InChI Key

CVCIISGTGYWJHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2)NC3=CC=C(C=C3)C#N)Cl)C)C#N

Origin of Product

United States

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